molecular formula C12H17N3O4 B14840998 5-Amino-2-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid

5-Amino-2-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid

Cat. No.: B14840998
M. Wt: 267.28 g/mol
InChI Key: HIYGXSLFRVANFL-UHFFFAOYSA-N
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Description

5-Amino-2-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with gentle heating.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process . These reactors allow for precise control of reaction conditions and can handle large volumes of reactants.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce free amines.

Scientific Research Applications

5-Amino-2-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . This selective protection and deprotection enable the synthesis of complex molecules without unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid is unique due to its specific structure, which includes both an amino group and a Boc-protected amine. This dual functionality allows for versatile applications in organic synthesis and research.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

5-amino-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-7-4-8(10(16)17)9(13)6-14-7/h4,6H,5,13H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

HIYGXSLFRVANFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=N1)N)C(=O)O

Origin of Product

United States

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